Sarcosylsarcoursodeoxycholic acid is a bile acid derivative formed through the conjugation of sarcosine with ursodeoxycholic acid. This compound is of interest due to its potential therapeutic applications, particularly in liver diseases and metabolic disorders. The synthesis and characterization of sarcosylsarcoursodeoxycholic acid have been studied extensively, revealing insights into its properties and mechanisms of action.
Sarcosylsarcoursodeoxycholic acid is derived from ursodeoxycholic acid, a naturally occurring bile acid found in small quantities in human bile. Ursodeoxycholic acid is known for its choleretic properties and its role in cholesterol metabolism. Sarcosylsarcoursodeoxycholic acid can be classified as a bile acid conjugate, specifically a sarcosine conjugate, which is formed by the reaction of sarcosine, a natural amino acid derivative, with ursodeoxycholic acid.
The synthesis of sarcosylsarcoursodeoxycholic acid typically involves the following methods:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity of the product. Characterization techniques such as mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Sarcosylsarcoursodeoxycholic acid consists of a steroid nucleus characteristic of bile acids, with a side chain derived from sarcosine. The structural formula can be represented as follows:
The compound features functional groups typical of amino acids and bile acids, including an amine group from sarcosine and hydroxyl groups from the bile acid structure.
Sarcosylsarcoursodeoxycholic acid undergoes several chemical reactions typical for bile acids and amino acid derivatives:
The reactivity of this compound is influenced by its functional groups, which can interact with various biological molecules, making it suitable for drug development.
Sarcosylsarcoursodeoxycholic acid exhibits its biological effects primarily through modulation of bile salt transport and metabolism in liver cells. It enhances the solubility and absorption of lipids by promoting micelle formation in the intestinal lumen.
Research indicates that this compound may also exert protective effects on hepatocytes during cholestasis by reducing apoptosis and promoting cell survival pathways .
Relevant analyses suggest that these properties contribute to its effectiveness as a therapeutic agent in clinical applications.
Sarcosylsarcoursodeoxycholic acid has several scientific uses:
Sarcosylsarcoursodeoxycholic acid (SSUDCA) is a di-conjugated bile acid derivative formed through the covalent linkage of two sarcosine (N-methylglycine) molecules to ursodeoxycholic acid (UDCA). Its systematic IUPAC name is N-methyl-N-[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]-N-methylglycine, with the molecular formula C₃₀H₅₀N₂O₆ and an average molecular mass of 534.74 g/mol. The compound features a dual amide bond arrangement: the carboxyl group of UDCA at C-24 undergoes consecutive conjugations with the amino groups of two sarcosine units [1] [9].
Mass spectrometry analyses (chemical ionization mode) reveal a characteristic fragmentation pattern:
Nuclear magnetic resonance (NMR) spectroscopy confirms the amide linkage between UDCA and the first sarcosine (δ 3.65 ppm, -N-CH₃) and the second sarcosine (δ 3.72 ppm, -N-CH₃) [9].
Table 1: Key Molecular Descriptors of Sarcosylsarcoursodeoxycholic Acid
Property | Value |
---|---|
Molecular Formula | C₃₀H₅₀N₂O₆ |
Average Mass | 534.74 g/mol |
Monoisotopic Mass | 534.3674 Da |
Major MS Fragments (m/z) | 535.4 ([M+H]⁺), 498.3, 393.2 |
Characteristic NMR Signals | δ 3.65 ppm, δ 3.72 ppm (-N-CH₃) |
SSUDCA belongs to a subclass of diamino acid-conjugated bile acids, distinct from standard mono-conjugates like glyco-UDCA or tauro-UDCA. Its structural uniqueness arises from the presence of two sarcosine residues, which amplify its hydrophilicity compared to UDCA and its mono-conjugated analogs [1] [5]:
Table 2: Structural and Functional Comparison of UDCA Conjugates
Compound | Conjugation Type | Molecular Formula | Hydrophilicity Index | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
Ursodeoxycholic Acid (UDCA) | None | C₂₄H₄₀O₄ | 0.0 (Reference) | 0.03 |
Sarcoursodeoxycholic Acid (SUDCA) | Mono-sarcosine | C₂₈H₄₇NO₅ | 1.8 | 2.7 |
Glycoursodeoxycholic Acid | Mono-glycine | C₂₆H₄₃NO₅ | 1.2 | 1.5 |
Sarcosylsarcoursodeoxycholic Acid (SSUDCA) | Di-sarcosine | C₃₀H₅₀N₂O₆ | 3.5 | >10.0 |
SSUDCA inherits the 3α,7β-dihydroxy stereochemical configuration of UDCA, which is essential for its biochemical function. The 5β-cholanic acid nucleus adopts a rigid cis fusion of rings A/B, with both hydroxyl groups in equatorial orientations. This arrangement optimizes hydrogen-bonding interactions with biological membranes [6] [10].
Critical stereochemical considerations include:
Table 3: Stereochemical Features of SSUDCA
Structural Element | Configuration | Biological Implication |
---|---|---|
A/B Ring Junction | 5β-cis | Membrane fluidity modulation |
C3 Hydroxyl Group | 3α-equatorial | Bile acid receptor recognition |
C7 Hydroxyl Group | 7β-equatorial | Enhanced hydrophilicity, reduced cytotoxicity |
Sarcosine-Sarcosine Bond | trans-amide | Metabolic stability |
The di-sarcosine conjugation profoundly alters SSUDCA’s physicochemical behavior relative to UDCA:
Table 4: Physicochemical Profile of SSUDCA vs. Reference Compounds
Parameter | SSUDCA | SUDCA | UDCA |
---|---|---|---|
Aqueous Solubility | >10.0 mg/mL | 2.7 mg/mL | 0.03 mg/mL |
log P (Octanol/H₂O) | -1.8 | -0.4 | +2.1 |
HPLC Retention (k) | 2.1 | 4.8 | 12.5 |
pKa (Carboxyl) | 3.8, 4.2 | 4.1 | 4.9 |
Melting Point | 198–202°C | 186–190°C | 203°C |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: